4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyridine, also known as PACAP-27, is a neuropeptide that plays a crucial role in the regulation of various physiological processes. This peptide is involved in several biological functions, including the regulation of neurotransmitter release, neuroprotection, and modulation of the immune system.
Mechanism of Action
4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyridine exerts its effects by binding to specific receptors, including PAC1, VPAC1, and VPAC2 receptors. Upon binding, these receptors activate intracellular signaling pathways, leading to the modulation of various physiological processes. The exact mechanism of action of this compound is still not fully understood, and further research is needed to elucidate its signaling pathways.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects, including the modulation of neurotransmitter release, neuroprotection, and immunomodulation. It has also been shown to regulate the secretion of various hormones, including growth hormone, prolactin, and insulin. This compound has been shown to have anti-inflammatory effects and has been studied as a potential therapeutic agent for autoimmune diseases such as multiple sclerosis.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyridine in lab experiments is its specificity for PAC1, VPAC1, and VPAC2 receptors, which allows for the selective modulation of specific physiological processes. However, one of the limitations of using this compound in lab experiments is its susceptibility to degradation by peptidases, which can limit its effectiveness.
Future Directions
There are several future directions for the study of 4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyridine, including the further elucidation of its signaling pathways, the development of more stable analogs, and the study of its potential therapeutic applications in various diseases. This compound has shown promise as a potential therapeutic agent for neurodegenerative diseases, autoimmune diseases, and cancer, and further research is needed to fully understand its potential applications. Additionally, the study of this compound in combination with other therapeutic agents may provide new avenues for the treatment of various diseases.
Conclusion:
In conclusion, this compound is a neuropeptide that plays a crucial role in the regulation of various physiological processes. Its role in the regulation of neurotransmitter release, neuroprotection, and modulation of the immune system has been extensively studied, and it has shown promise as a potential therapeutic agent for various diseases. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyridine involves the solid-phase peptide synthesis method. This method involves the sequential addition of amino acids to a growing peptide chain, which is attached to a solid support. The synthesis is carried out using a combination of automated and manual techniques, and the final product is purified using high-performance liquid chromatography.
Scientific Research Applications
4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyridine has been extensively studied in various scientific research fields, including neuroscience, immunology, and endocrinology. Its role in the regulation of neurotransmitter release has been studied in detail, and it has been shown to modulate the release of several neurotransmitters, including dopamine, acetylcholine, and glutamate. This compound has also been shown to have neuroprotective effects and has been studied as a potential therapeutic agent for neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
properties
IUPAC Name |
[3-(2-phenylethyl)piperidin-1-yl]-pyridin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c22-19(18-10-12-20-13-11-18)21-14-4-7-17(15-21)9-8-16-5-2-1-3-6-16/h1-3,5-6,10-13,17H,4,7-9,14-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBYJUUNJQGOJEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NC=C2)CCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.